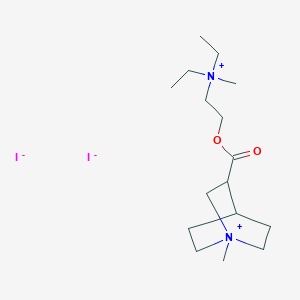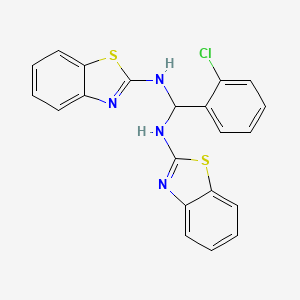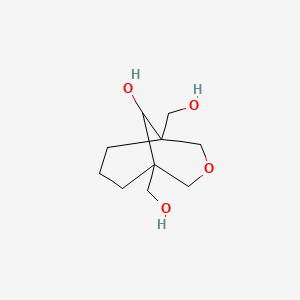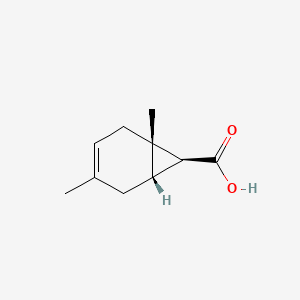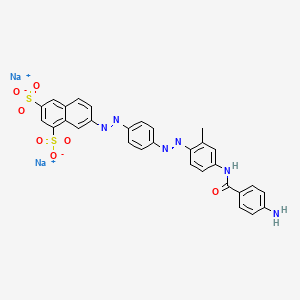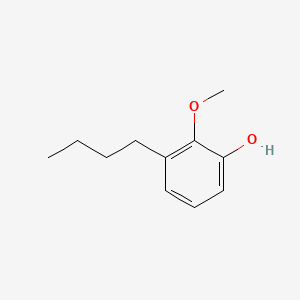
Phenol, butylmethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenol, butylmethoxy- can be synthesized through various methods. One common approach involves the alkylation of guaiacol (2-methoxyphenol) with butyl halides under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the methoxy group activates the aromatic ring towards substitution.
Industrial Production Methods: Industrial production of phenol derivatives often involves catalytic processes. For phenol, butylmethoxy-, a common method includes the use of Friedel-Crafts alkylation, where guaiacol reacts with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This method is favored for its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Phenol, butylmethoxy- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Aplicaciones Científicas De Investigación
Phenol, butylmethoxy- has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds and polymers.
Biology: Its derivatives are studied for their potential antioxidant properties.
Medicine: Research explores its use in developing pharmaceuticals with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of antioxidants, UV absorbers, and flame retardants for plastics, adhesives, and coatings
Mecanismo De Acción
The mechanism of action of phenol, butylmethoxy- involves its interaction with biological molecules through its phenolic hydroxyl group. This group can donate hydrogen atoms, making it an effective antioxidant. It scavenges free radicals and chelates metal ions, thereby protecting cells from oxidative damage. Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparación Con Compuestos Similares
Phenol, butylmethoxy- can be compared with other phenolic compounds such as:
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness: The presence of butyl and methoxy groups in phenol, butylmethoxy- imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, distinguishing it from simpler phenols. These modifications can enhance its effectiveness in specific applications, such as in antioxidants and UV absorbers .
Propiedades
Número CAS |
1335-16-6 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
3-butyl-2-methoxyphenol |
InChI |
InChI=1S/C11H16O2/c1-3-4-6-9-7-5-8-10(12)11(9)13-2/h5,7-8,12H,3-4,6H2,1-2H3 |
Clave InChI |
ZYWGSKGRLVYULL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=CC=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


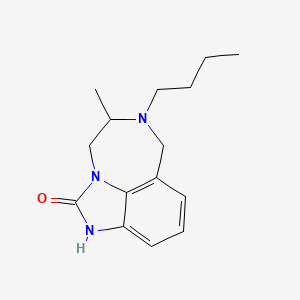

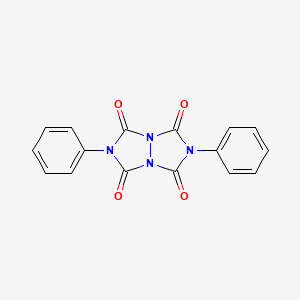
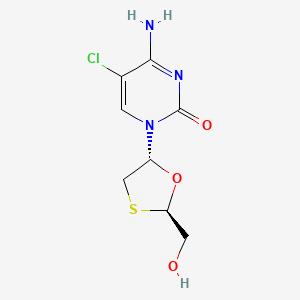
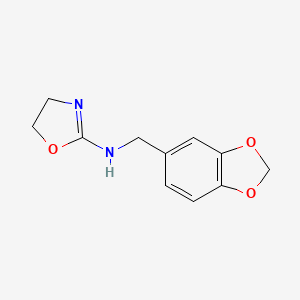
![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)

